2-(Methylamino)-7-(thiophen-2-yl)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one
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Overview
Description
2-(methylamino)-7-(2-thienyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one is a heterocyclic compound that features a thiazolo[4,5-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylamino)-7-(2-thienyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one typically involves the condensation of appropriate thiazole and pyridine derivatives under controlled conditions. One common method involves the reaction of 2-aminothiazole with a pyridine aldehyde in the presence of a suitable catalyst and solvent. The reaction conditions often require heating and may involve the use of inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling, as well as waste management, are critical aspects of industrial production to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(methylamino)-7-(2-thienyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the thiazole ring to a dihydrothiazole.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenated reagents, bases like sodium hydroxide, solvents such as dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce dihydrothiazole derivatives.
Scientific Research Applications
2-(methylamino)-7-(2-thienyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photocatalysts
Mechanism of Action
The mechanism of action of 2-(methylamino)-7-(2-thienyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[5,4-d]thiazole derivatives: These compounds share a similar core structure and are used in organic electronics and materials science.
Imidazole derivatives: Known for their wide range of biological activities and applications in medicinal chemistry.
Uniqueness
2-(methylamino)-7-(2-thienyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one is unique due to its specific substitution pattern and the presence of both thiazole and pyridine rings. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H11N3OS2 |
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Molecular Weight |
265.4 g/mol |
IUPAC Name |
2-(methylamino)-7-thiophen-2-yl-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C11H11N3OS2/c1-12-11-14-10-9(17-11)6(5-8(15)13-10)7-3-2-4-16-7/h2-4,6H,5H2,1H3,(H,12,14)(H,13,15) |
InChI Key |
MXLJGIBPTGQDML-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC2=C(S1)C(CC(=O)N2)C3=CC=CS3 |
Origin of Product |
United States |
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